4-(4-benzylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-BENZYL-1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BENZYL-1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting protein kinase B (PKB or Akt), which is involved in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with protein kinase B (PKB or Akt). This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its phosphorylation and activation. By inhibiting PKB, the compound can disrupt various downstream signaling pathways involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but may differ in their selectivity and bioavailability.
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have shown therapeutic potential in various applications.
Uniqueness
4-BENZYL-1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a PKB inhibitor. This compound’s ability to modulate biomarkers of PKB signaling in vivo and inhibit tumor growth in preclinical models highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C31H30N4O |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H30N4O/c1-36-27-14-12-26(13-15-27)35-21-28(25-10-6-3-7-11-25)29-30(32-22-33-31(29)35)34-18-16-24(17-19-34)20-23-8-4-2-5-9-23/h2-15,21-22,24H,16-20H2,1H3 |
InChI Key |
FOBCWNVVGFUTGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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